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molecular formula C12H16O B8288828 (1-Methyl-2-p-tolylcyclopropyl)methanol

(1-Methyl-2-p-tolylcyclopropyl)methanol

Cat. No. B8288828
M. Wt: 176.25 g/mol
InChI Key: ZVSMIBFDIZUYIH-UHFFFAOYSA-N
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Patent
US08410042B2

Procedure details

n-Butyllithium (1.6 molar in hexanes; 33.2 ml; 53 1 mmol) was added dropwise to (2E)-2-methyl-3-(4-methylphenyl)-2-propen-1-ol (8.61 g, 53 1 mmol) in dry diethyl ether (120 ml) at 0° C. under nitrogen. After 10 minutes, dibromomethane (46.6 g; 265 mmol) was added dropwise, followed, after 15 minutes, by t-butyl magnesium chloride (2 molar in diethyl ether; 133 ml; 265 mmol). The reaction was then slowly warmed up to room temperature and stirred overnight. It was then cooled into an ice-water bath and a saturated aqueous ammonium chloride solution (300 ml) was added (initially dropwise, exothermic). After warming to room temperature, diethyl ether (200 ml) was added and the mixture shaken vigorously. The organic phase was washed with water (600 ml) and brine (300 ml). Each aqueous phase was re-extracted with diethyl ether (300 ml). Combined extracts were dried over solid anhydrous sodium sulfate. The product was purified by column chromatography on silica gel (heptane/ethyl acetate 5:1 to 2:1) followed by bulb-to-bulb distillation (120° C./1 mbar). 2.21 g of 90% pure material was obtained as a colorless liquid (11.3 mmol; 21%).
Quantity
33.2 mL
Type
reactant
Reaction Step One
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step Two
Name
t-butyl magnesium chloride
Quantity
133 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])CCC.[CH3:6]/[C:7](=[CH:10]\[C:11]1[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=1)/[CH2:8][OH:9].BrCBr.C([Mg]Cl)(C)(C)C.[Cl-].[NH4+]>C(OCC)C>[CH3:6][C:7]1([CH2:8][OH:9])[CH2:1][CH:10]1[C:11]1[CH:12]=[CH:13][C:14]([CH3:17])=[CH:15][CH:16]=1 |f:4.5|

Inputs

Step One
Name
Quantity
33.2 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
8.61 g
Type
reactant
Smiles
C/C(/CO)=C\C1=CC=C(C=C1)C
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
46.6 g
Type
reactant
Smiles
BrCBr
Step Three
Name
t-butyl magnesium chloride
Quantity
133 mL
Type
reactant
Smiles
C(C)(C)(C)[Mg]Cl
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled into an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
After warming to room temperature
STIRRING
Type
STIRRING
Details
the mixture shaken vigorously
WASH
Type
WASH
Details
The organic phase was washed with water (600 ml) and brine (300 ml)
EXTRACTION
Type
EXTRACTION
Details
Each aqueous phase was re-extracted with diethyl ether (300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts were dried over solid anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified by column chromatography on silica gel (heptane/ethyl acetate 5:1 to 2:1)
DISTILLATION
Type
DISTILLATION
Details
followed by bulb-to-bulb distillation (120° C./1 mbar)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1(C(C1)C1=CC=C(C=C1)C)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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